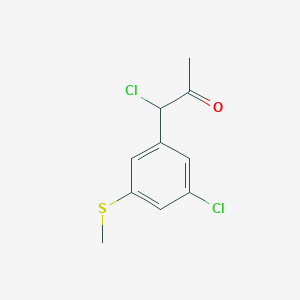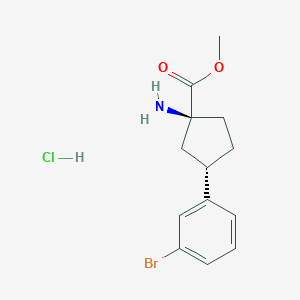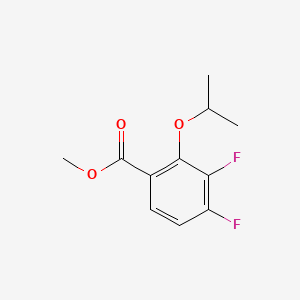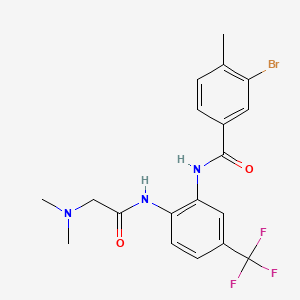
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a series of reactions such as halogenation, nitration, and reduction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-(dimethylamino)acetamide in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Final Bromination: The final step involves the bromination of the coupled product using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism by which 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 3-Bromo-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H19BrF3N3O2 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-bromo-N-[2-[[2-(dimethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19BrF3N3O2/c1-11-4-5-12(8-14(11)20)18(28)25-16-9-13(19(21,22)23)6-7-15(16)24-17(27)10-26(2)3/h4-9H,10H2,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
VZSMKKMERVTOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)NC(=O)CN(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)
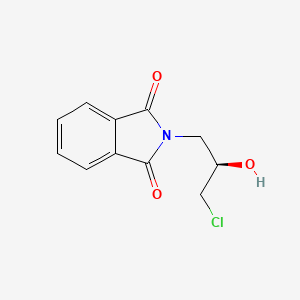
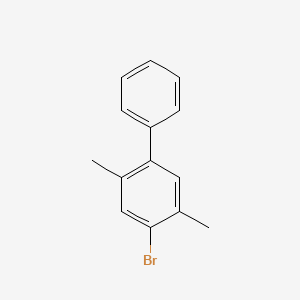
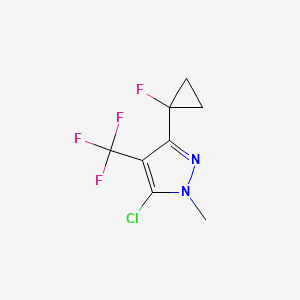
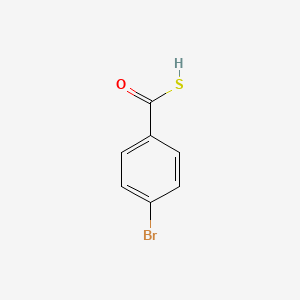
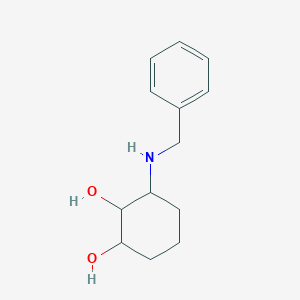
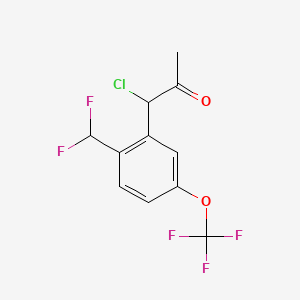
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
